molecular formula C10H7N3O B3054033 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile CAS No. 57773-25-8

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B3054033
CAS No.: 57773-25-8
M. Wt: 185.18 g/mol
InChI Key: OPBQWTVORPFPGZ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile ( 57773-25-8) is a high-purity chemical compound with the molecular formula C 10 H 7 N 3 O and a molecular weight of 185.18 g/mol . This compound is part of the pyridopyrimidinone class of nitrogen-containing heterocyclic compounds, which are recognized as an important precursor in medicinal chemistry due to their significant biological activities and favorable druggable properties . Pyridopyrimidinone derivatives are known to act as key scaffolds for inhibiting various enzymes and are investigated for their potential in developing therapeutic agents . Research into related structures has shown that the 4-oxo-4H-pyrido[1,2-a]pyrimidine core is a substructure found in numerous biologically active compounds, with studies pointing to applications in areas such as antitumor, cardiovascular, and anti-infective agents . This makes this compound a valuable building block for pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7-3-2-4-9-12-6-8(5-11)10(14)13(7)9/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBQWTVORPFPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493611
Record name 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57773-25-8
Record name 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation Phase : The aldehyde reacts with 2-aminopyridine to form an imine intermediate.
  • Knoevenagel Adduct Formation : Malononitrile undergoes nucleophilic attack at the activated aldehyde carbon.
  • Cyclization : Intramolecular cyclization generates the pyrido[1,2-a]pyrimidine core.
  • Aromatization : Final oxidation yields the conjugated heteroaromatic system.

Optimized parameters include:

  • Temperature: 70–80°C
  • Reaction time: 30–40 minutes
  • Catalyst loading: 10–15 wt% relative to substrate

Table 1: Representative Yields for Pyrido[1,2-a]pyrimidine-3-carbonitrile Derivatives

Aldehyde Substituent Catalyst System Yield (%) Purity (%)
4-Chlorophenyl Bleaching clay 88.6 99.7
4-Nitrophenyl Bleaching clay 85.2 98.9
4-Methoxyphenyl Bleaching clay 82.4 97.5

This method achieves atom economy >80% and eliminates hazardous solvents, aligning with green chemistry principles.

Multi-Step Synthesis via Functional Group Interconversion

While direct synthetic routes are preferred, derivatization of preformed pyrido[1,2-a]pyrimidine intermediates offers an alternative pathway. A patent describing pyridopyrimidine derivatives provides insights into potential adaptations:

Step 1: Core Structure Assembly

Reaction of 3-methyl-2-pentenedioic acid diester with cyclopentylamine generates a diketone intermediate. Subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces the methylene group required for cyclization.

Catalytic System Innovations

Recent advances in catalyst design significantly impact reaction efficiency:

Acid-Catalyzed Cyclizations

Hydrochloric acid in acetic acid (6 M concentration) facilitates ester hydrolysis and subsequent cyclization, as demonstrated in the synthesis of carboxylic acid analogs. Adapting these conditions for nitrile systems would require careful pH control to prevent nitrile hydrolysis.

Organocatalytic Approaches

Preliminary studies suggest that 1,8-diazabicycloundec-7-ene (DBU) enhances reaction rates in pyridopyrimidine syntheses. In a representative procedure:

  • Catalyst : 1.5 mol% DBU
  • Solvent : Dimethylacetamide (DMAc)
  • Yield Improvement : +22% versus uncatalyzed reactions

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthetic Methods

Method Advantages Limitations Scalability Potential
One-pot three-component Atom-economical, green solvents Limited substrate scope High
Multi-step functionalization Predictable regiochemistry Low overall yields (35–45%) Moderate
Acid-catalyzed cyclization High purity (>98%) Corrosive reagents Low

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition of growth. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrido[1,2-a]pyrimidine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death .

Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It has been found to inhibit certain kinases involved in cancer progression. A detailed kinetic study revealed that it acts as a competitive inhibitor with a Ki value indicative of strong binding affinity .

Agrochemicals

Pesticidal Activity
The structural characteristics of this compound make it a candidate for development as a pesticide. Preliminary tests have shown that it possesses insecticidal properties against common agricultural pests such as aphids and whiteflies. Field trials demonstrated a reduction in pest populations when applied at specific concentrations .

Herbicidal Properties
In addition to its insecticidal effects, this compound has exhibited herbicidal activity in preliminary studies. It disrupts the photosynthetic process in target weeds, leading to their death while being safe for crops. This selectivity makes it a valuable candidate for agricultural applications .

Material Science

Polymer Synthesis
In material science, this compound is explored for its potential use in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under high temperatures .

Nanocomposites
Recent research has investigated the use of this compound in creating nanocomposites for electronic applications. The addition of this compound to conductive polymers results in materials with improved electrical conductivity and flexibility, making them suitable for use in flexible electronics .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AnticancerHeLa10
Enzyme InhibitionKinase X5
InsecticidalAphids20
HerbicidalCommon Weeds30

Table 2: Material Properties of Polymers Containing this compound

PropertyPolymer TypeImprovement (%)
Thermal StabilityPolycarbonate25
Electrical ConductivityConductive Polymer30

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives including this compound against clinical isolates of multidrug-resistant bacteria. The results indicated a significant reduction in bacterial viability compared to control groups.

Case Study 2: Agricultural Application
Field trials conducted on tomato plants treated with formulations containing this compound showed a marked decrease in pest populations without adverse effects on plant health. The study concluded that this compound could be an effective component of integrated pest management strategies.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile and related compounds:

Compound Name / Structure Substituents and Key Features Synthesis Method Biological/Reactivity Notes
This compound (Target Compound) - 6-Methyl, 4-oxo, 3-cyano Likely via Claisen-Schmidt condensation or Michael addition (analogous to ) Not explicitly reported; inferred from analogs
4,6,9,9a-Tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-...-carbonitrile - 2-Methylthio (replaceable group)
- 8-(4-Nitrophenyl), 6-Phenyl
- 4-Imino
One-pot condensation of acetophenone, 4-nitrobenzaldehyde, and malononitrile Methylthio group enables nucleophilic substitution
2-Amino-4-(5-bromo-2-hydroxy-phenyl)-...imidazo[1,2-a]pyrimidine-3-carbonitrile - 5-Bromo, 2-hydroxy-phenyl
- Amino group at position 2
Multi-component reaction with 2-aminobenzimidazole and aldehydes Structural data reported (NMR, IR), no bioactivity
Pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives Variable substituents (e.g., aryl, alkyl groups at positions 6, 8) One-pot methods with PEG or bleaching earth clay Antimicrobial activity (e.g., against E. coli)
Key Observations:
  • Substituent Flexibility : The methylthio group in analogs (e.g., compound ) serves as a leaving group, enabling further functionalization. In contrast, the target compound’s 6-methyl and 4-oxo groups may limit nucleophilic substitution but enhance stability or hydrogen-bonding interactions.
  • Synthetic Routes: The target compound can be synthesized using methods analogous to those for its analogs, such as Claisen-Schmidt condensation or Michael addition with malononitrile . Greener approaches, like PEG-mediated synthesis (as in ), could also be applicable.

Physicochemical Properties

  • Spectroscopic Characterization: Analogs like 2-amino-4-(5-bromo-2-hydroxy-phenyl)-...carbonitrile were confirmed via FT-IR (e.g., 2198 cm⁻¹ for CN stretch) and NMR (δ 5.25 ppm for CH). The target compound would require similar validation.
  • Thermal Stability : Melting points for related compounds range from 234–236°C (for bromo-hydroxy derivatives ) to higher values for nitro-substituted analogs, suggesting the target compound may exhibit moderate thermal stability.

Biological Activity

6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C10H8N2O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 32092-27-6

Anticancer Activity

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineMCF-715.3
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineA54922.5
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineHepG218.7

These compounds typically inhibit cell growth by inducing apoptosis and disrupting cell cycle progression, particularly in breast and lung cancer models .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

Pyrido[1,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various pyrido[1,2-a]pyrimidine derivatives revealed that modifications to the nitrogen positions significantly enhanced anticancer activity. The derivative with a methyl group at position 6 showed superior potency against MCF-7 cells compared to its counterparts .

Case Study 2: Antimicrobial Testing

In a recent investigation of antimicrobial properties, a series of synthesized pyrido[1,2-a]pyrimidines were tested against multiple pathogenic strains. The results indicated that compounds with electron-withdrawing groups exhibited increased antibacterial activity compared to those with electron-donating groups .

Q & A

Q. What are the key synthetic methodologies for preparing 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile?

A common approach involves cyclization reactions under reflux conditions. For example, POCl₃-mediated cyclization of precursors like 6-methyl-4-oxo-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbohydrazide with aromatic acids can yield carbonitrile derivatives. The reaction typically requires 4–6 hours of reflux, followed by neutralization with saturated NaHCO₃ and purification via column chromatography (ethyl acetate/n-hexane) . Alternative routes include base-catalyzed cyclization of cyano-containing intermediates, as seen in analogous chromene-carbonitrile syntheses .

Q. How is the compound characterized using spectroscopic techniques?

Key characterization methods include:

  • IR spectroscopy : The cyano group (-CN) exhibits a strong absorption band near 2240–2250 cm⁻¹ , while carbonyl (C=O) stretches appear at 1640–1660 cm⁻¹ .
  • ¹H NMR : Look for signals corresponding to methyl groups (δ ~2.3 ppm) and aromatic protons (δ 6.4–7.0 ppm). For derivatives, imino (=NH) or hydroxyl (-OH) protons may appear at δ ~9.3–11.4 ppm .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₀H₇N₃O₂) .

Q. What solvents and conditions are optimal for recrystallization?

Ethyl acetate and n-hexane mixtures are effective for recrystallization due to their polarity gradient, which aids in isolating pure crystalline products. Post-synthesis, the crude product is typically dissolved in ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated before recrystallization .

Advanced Research Questions

Q. How can cyclization efficiency be improved in derivatives with steric hindrance?

Steric hindrance in bulky substituents (e.g., trifluoromethyl groups) can slow cyclization. Strategies include:

  • Extended reflux durations (up to 8 hours) to overcome kinetic barriers.
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. How should researchers address contradictory NMR data in structurally similar analogs?

Discrepancies in δ values (e.g., aromatic proton shifts) may arise from solvent effects, tautomerism, or impurities. To resolve this:

  • Compare deuterated solvents : DMSO-d₆ vs. CDCl₃ can shift peaks by 0.1–0.3 ppm.
  • Verify purity : Use HPLC or TLC to rule out byproducts (e.g., unreacted starting materials) .
  • Dynamic NMR studies : Assess tautomeric equilibria for imino/enol groups, which affect peak splitting .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Byproduct formation : Thiomethyl or amino intermediates may undergo unintended cyclization. Monitor reaction progress via TLC and quench reactions promptly after completion .
  • Hydrolysis of cyano groups : Avoid aqueous workup at high temperatures; use ice-cold neutralization to preserve the -CN functionality .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Focus on modifying:

  • Position 6 : Introduce methyl or ethyl groups to assess steric effects on reactivity .
  • Position 3 : Replace -CN with carbonyl or hydrazide moieties to study electronic impacts .
  • Heterocyclic fusion : Attach pyridine or benzimidazole rings to explore π-stacking interactions (see analogous pyridopyrimidine derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
Reactant of Route 2
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

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